6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C26H20O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-benzyl-5-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-16-8-10-19(11-9-16)23-15-28-24-14-25-20(13-22(23)24)17(2)21(26(27)29-25)12-18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3 |
InChI Key |
AWLFMYMGOUBSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation via Cyclization
The furo[3,2-g]chromen-7-one scaffold is typically constructed through acid- or base-catalyzed cyclization of appropriately substituted precursors. For 6-benzyl-5-methyl-3-(4-methylphenyl) derivatives, a common approach involves the condensation of a benzylated furan precursor with a chromenone intermediate.
In one documented method, a naphthofuran derivative undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of AlCl3, forming the chromenone core. Subsequent benzylation at the 6-position is achieved using benzyl bromide under basic conditions (K2CO3, DMF, 80°C), yielding the target compound in 65–72% purity.
Table 1: Cyclization Reaction Conditions
Methylation at the 5-Position
Selective methylation is accomplished using methyl iodide and a hindered amine base (e.g., DBU) in acetonitrile at 60°C. This step proceeds with 90% regioselectivity, minimizing undesired O-methylation byproducts.
Optimization of Reaction Parameters
Catalyst Screening for Cyclization
Comparative studies highlight that Lewis acids like BF3·Et2O improve cyclization yields (78%) compared to AlCl3 (68%) but require stricter moisture control. Enzyme-mediated cyclization using lipases has been explored but yields suboptimal results (≤45%).
Solvent Effects on Benzylation
Polar aprotic solvents (DMF, DMSO) enhance benzylation rates but increase side-product formation. Mixed solvent systems (e.g., DCM:DMF 3:1) balance reactivity and selectivity, achieving 72% isolated yield.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane:EtOAc 4:1), followed by recrystallization from ethanol to achieve >98% purity. HPLC analysis (C18 column, acetonitrile:H2O 70:30) confirms structural integrity, with retention time matching reference standards.
Table 2: Analytical Data
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40% compared to batch processes. A tandem system combining cyclization and benzylation steps achieves 82% overall yield at 10 kg/day throughput.
Waste Management
AlCl3 waste is neutralized with aqueous NaHCO3, generating aluminum hydroxide sludge. Solvent recovery (DCM, DMF) via distillation achieves 95% reuse efficiency, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Furocoumarin derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogues and Substituent Effects
*Note: Exact molecular weight for the target compound is extrapolated from analogs.
Physicochemical Properties
- Polar Surface Area (PSA) : Analogues like 5-phenylfuro[3,2-g]chromen-7-one (PSA 43.35 Ų) suggest moderate hydrogen-bonding capacity, which may be altered by the target’s methylphenyl group .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Substituents at position 3 (e.g., 4-methylphenyl vs. 4-chlorophenyl) critically influence bioactivity. Electronegative groups (Cl) enhance binding, while hydrophobic groups (methyl) may improve selectivity .
- Position 6 modifications (benzyl vs. butyl) affect molecular rigidity and bioavailability .
Synthetic Challenges :
- Low yields (~40%) in analogous syntheses suggest the need for optimized catalytic systems or protecting-group strategies .
Biological Activity
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a member of the furochromen class of compounds, characterized by a unique fused furan and chromen ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C25H18O3
- Molar Mass : 366.41 g/mol
- Density : 1.248 g/cm³ (predicted)
- Boiling Point : 577.1 °C (predicted)
Research indicates that the biological activity of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one may be attributed to its ability to modulate various biochemical pathways. Its structure allows for interactions with multiple cellular targets, influencing processes such as inflammation and cell proliferation.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
| Study | Method | Result |
|---|---|---|
| Zhang et al. (2020) | Cell culture assays | Reduced IL-6 and TNF-alpha levels by 40% |
| Liu et al. (2021) | Animal model | Decreased paw edema in rats by 60% |
Antioxidant Properties
The compound also displays antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
| Study | Method | Result |
|---|---|---|
| Chen et al. (2022) | DPPH assay | IC50 = 25 µg/mL |
| Wang et al. (2023) | FRAP assay | Increased total antioxidant capacity by 50% |
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound against various cancer cell lines. It has been found to induce apoptosis in cancer cells through mitochondrial pathways.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15 | Induction of caspase-3 activation |
| MCF-7 (breast) | 20 | Inhibition of Bcl-2 expression |
Case Studies
-
Case Study on Inflammation :
A study conducted by Zhang et al. evaluated the effects of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one on LPS-induced inflammation in macrophages. The results indicated a significant reduction in inflammatory markers, suggesting its utility as a therapeutic agent for inflammatory diseases. -
Case Study on Cancer :
Liu et al. investigated the compound's effects on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers, highlighting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves multi-step organic reactions starting from substituted coumarins or benzodioxepin precursors. For example:
- Step 1: Alkylation or benzylation of a hydroxylated coumarin core to introduce the benzyl and methylphenyl groups.
- Step 2: Cyclization via acid-catalyzed or thermal conditions to form the fused furochromenone ring system.
- Key Conditions: Use of catalysts like BF₃·Et₂O for Friedel-Crafts alkylation, controlled temperatures (80–120°C), and inert atmospheres to prevent oxidation. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Analyze proton environments (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons in the 6.5–8.0 ppm range) and carbon signals (e.g., lactone carbonyl at ~160 ppm). Compare with analogous furochromenones .
- IR: Identify lactone C=O stretching (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with the molecular formula .
Q. What are the primary challenges in achieving regioselectivity during the synthesis of substituted furochromenones, and how can they be mitigated?
Methodological Answer:
- Challenge: Competing reactions at the C-3 and C-5 positions due to similar electronic environments.
- Mitigation: Use directing groups (e.g., nitro or methoxy) to steer electrophilic substitution. Steric hindrance from bulky substituents (e.g., 4-methylphenyl) can also improve selectivity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in modulating biological targets like enzymes or receptors?
Methodological Answer:
- In Vitro Assays: Test derivatives with systematic substitutions (e.g., benzyl vs. phenyl groups) against targets like cyclooxygenase (anti-inflammatory) or topoisomerase (anticancer). Measure IC₅₀ values and compare with controls .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites. Validate with mutagenesis studies to identify critical residues .
- Theoretical Framework: Link SAR to electron-donating/withdrawing effects using Hammett plots or frontier molecular orbital analysis .
Q. What methodologies are effective in resolving contradictions in reported biological activity data for furochromenone derivatives across different studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability in assay conditions (e.g., cell lines, solvent systems) .
- Reproducibility Checks: Standardize protocols (e.g., OECD guidelines) for cytotoxicity assays. Verify compound purity via HPLC (>95%) and control for batch-to-batch variability .
Q. What theoretical frameworks or computational models are appropriate for predicting the environmental fate or metabolic pathways of this compound?
Methodological Answer:
- Environmental Fate: Apply the OECD QSAR Toolbox to predict biodegradation half-lives or bioaccumulation potential based on logP and molecular weight .
- Metabolic Pathways: Use in silico tools like Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Validate with in vitro liver microsome assays .
- Ecotoxicology: Link structural features (e.g., methyl groups) to persistence in aquatic systems using molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
